molecular formula C13H16N2O3 B14733219 3-Oxo-2-(m-tolylazo)butyric acid ethyl ester CAS No. 5869-57-8

3-Oxo-2-(m-tolylazo)butyric acid ethyl ester

Cat. No.: B14733219
CAS No.: 5869-57-8
M. Wt: 248.28 g/mol
InChI Key: WKQCFWFHPATKJD-UHFFFAOYSA-N
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Description

3-Oxo-2-(m-tolylazo)butyric acid ethyl ester is an organic compound with a complex structure that includes an azo group, a ketone, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(m-tolylazo)butyric acid ethyl ester typically involves the reaction of m-tolylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes oxidation to form the azo compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors can help control reaction conditions such as temperature and pressure more precisely, leading to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(m-tolylazo)butyric acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxo-2-(m-tolylazo)butyric acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azo group, which can undergo bioreductive cleavage.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction.

    Industry: Utilized in the production of dyes and pigments due to its azo functionality.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(m-tolylazo)butyric acid ethyl ester involves its interaction with various molecular targets:

Properties

CAS No.

5869-57-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-[(3-methylphenyl)diazenyl]-3-oxobutanoate

InChI

InChI=1S/C13H16N2O3/c1-4-18-13(17)12(10(3)16)15-14-11-7-5-6-9(2)8-11/h5-8,12H,4H2,1-3H3

InChI Key

WKQCFWFHPATKJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=CC(=C1)C

Origin of Product

United States

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